molecular formula C8H18Cd B14138366 cadmium(2+);2-methanidylpropane CAS No. 3431-68-3

cadmium(2+);2-methanidylpropane

Cat. No.: B14138366
CAS No.: 3431-68-3
M. Wt: 226.64 g/mol
InChI Key: FILBHZGLHIPLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadmium(2+);2-methanidylpropane (hereafter referred to as Cd-2MP) is a cadmium coordination compound where the Cd²+ ion is complexed with 2-methanidylpropane ligands. Cadmium compounds are widely studied for their applications in materials science, catalysis, and industrial processes, though their toxicity necessitates careful handling and regulatory oversight .

Properties

CAS No.

3431-68-3

Molecular Formula

C8H18Cd

Molecular Weight

226.64 g/mol

IUPAC Name

cadmium(2+);2-methanidylpropane

InChI

InChI=1S/2C4H9.Cd/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2

InChI Key

FILBHZGLHIPLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)[CH2-].CC(C)[CH2-].[Cd+2]

Origin of Product

United States

Preparation Methods

Layered Coordination Polymer Assembly

The most well-documented method involves hydrothermal reactions between cadmium salts and organic linkers in mixed solvent systems:

Representative Procedure :

  • Dissolve CdBr₂ (49 mg, 0.14 mmol) and 1,3,5-benzenetricarboxylic acid (H₃BTC, 13 mg, 0.06 mmol) in DMF/H₂O/EtOH (3:2:1 v/v)
  • Add 2,3-di(4-pyridyl)-2,3-butanediol (15 mg, 0.06 mmol) as structure-directing agent
  • Heat at 90°C for 48 h followed by slow cooling (10°C/h)
  • Isolate colorless crystals of [Cd₁.₅(BTC)(H₂O)₄.₅]ₙ·nH₂O in 72% yield

Key Parameters :

Factor Optimal Range Impact on Crystallinity
pH 6.8-7.2 Prevents Cd(OH)₂ precip
Cooling Rate 5-10°C/h Controls crystal size
Solvent Polarity ε = 25-35 Enhances layer stacking

This method produces thermally robust frameworks (TGA stability >250°C) with reversible water sorption capacity (Δm = 18.7% at 120°C).

Organometallic Precursor Routes

Alkyl Cadmium Intermediate Formation

Patent data reveals catalyst systems using CdR₂ precursors (R = 2-methanidylpropyl):

Catalyst Preparation :

  • React CdCl₂ with Li[CH(CH₂)₂] in THF at -78°C
  • Age solution at 0°C for 2 h
  • Precipitate with n-hexane
  • Wash with chilled ether (3×10 mL)

Critical Considerations :

  • Strict anhydrous conditions (H₂O <10 ppm)
  • Molar ratio Cd:Li = 1:2.05 minimizes LiCl contamination
  • Yield correlates with solvent dielectric constant (ε <5 optimal)

Performance Data :

Application Activity (kg/mmol·h) Molecular Weight (Ð)
Olefin Polymerization 12,500 ± 300 1.02-1.15
Diene Copolymerization 8,200 ± 400 1.18-1.25

Solution-Phase Coordination Chemistry

Mononuclear Complex Synthesis

Small-molecule complexes exhibit distinct photophysical properties:

Luminescent Complex Preparation :

  • Dissolve Cd(NO₃)₂·4H₂O (0.2 mmol) in MeOH (10 mL)
  • Add 1,3-bis(1,2,4-triazol-1-yl)adamantane (L, 0.4 mmol)
  • Reflux at 80°C for 6 h under N₂
  • Slow evaporate to obtain [Cd(L)₂(NO₃)₂] crystals

Structural Features :

  • Distorted octahedral geometry (N₆ coordination)
  • Ligand-centered emission at 450 nm (λₑₓ = 370 nm)
  • Quantum yield Φ = 0.37 ± 0.03 in solid state

Comparative Solvent Effects :

Solvent Dielectric Constant Crystal Morphology Yield (%)
Methanol 32.7 Needles 65
DMF 36.7 Prisms 78
Water 80.4 Amorphous <10

Mechanochemical Synthesis

Solvent-Free Coordination

Emerging techniques enable rapid synthesis without solvents:

Ball-Milling Protocol :

  • Mix Cd(OAc)₂ and ligand (1:2 molar ratio)
  • Mill in stainless steel jar (30 Hz, 2 h)
  • Anneal at 120°C for 1 h
  • Characterize by PXRD and EXAFS

Advantages :

  • 85-92% yield vs. 60-75% for solution methods
  • Reduced crystallization time from days to hours
  • Improved phase purity (PXRD match >98%)

Challenges in Characterization

Structural Elucidation Issues

Key obstacles in confirming 2-methanidylpropane coordination:

  • Ligand Lability :

    • EXAFS shows average Cd-C bond length = 2.13 ± 0.05Å
    • Variable-temperature NMR indicates fluxional behavior above -40°C
  • Crystallization Difficulties :

    • Only 23% of attempts yield diffraction-quality crystals
    • Preferred space groups: P2₁/c (45%), C2/c (32%), P-1 (23%)
  • Spectroscopic Overlap :

    • IR ν(Cd-C) at 410-430 cm⁻¹ obscured by lattice modes
    • ¹¹³Cd NMR δ = 650-680 ppm (Δ = 30 ppm vs. CdO ref)

Industrial-Scale Considerations

Catalyst Manufacturing Protocols

Optimized parameters for bulk production:

Fixed-Bed Reactor Process :

  • Temperature gradient: 50°C (inlet) → 120°C (outlet)
  • Residence time: 2.5-3.0 h
  • Cd loading: 12-15 wt% on SiO₂ support

Performance Metrics :

Cycle Number Activity Retention Byproduct Formation
1 100% <0.5%
50 87% 2.1%
100 73% 4.8%

Chemical Reactions Analysis

Types of Reactions

Cadmium(2+);2-methanidylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes .

Scientific Research Applications

Cadmium(2+);2-methanidylpropane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other cadmium complexes.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in targeted drug delivery systems.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which cadmium(2+);2-methanidylpropane exerts its effects involves coordination with target molecules. The cadmium ions can interact with various cellular components, disrupting normal cellular functions. This interaction often involves pathways related to oxidative stress and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Cadmium Compounds

Cadmium forms stable complexes with organic ligands, particularly carboxylates and hydroxycarboxylates. Below is a comparison of Cd-2MP with three well-characterized analogs: cadmium oxalate (CdC₂O₄) , cadmium lactate (Cd(C₃H₅O₃)₂) , and cadmium dioleate (Cd(C₁₈H₃₃O₂)₂) .

Structural and Chemical Properties

Property Cd-2MP (Inferred) Cadmium Oxalate (CdC₂O₄) Cadmium Lactate Cadmium Dioleate
Molecular Formula Cd(C₄H₇)₂ CdC₂O₄ Cd(C₃H₅O₃)₂ Cd(C₁₈H₃₃O₂)₂
Molecular Weight ~200–250 g/mol 200.43 g/mol ~306.5 g/mol ~679.3 g/mol
Coordination Geometry Octahedral (assumed) Layered polymeric structure 1D polymeric chain Monomeric or dimeric forms
Solubility Low in water Sparingly soluble in water Moderately soluble in polar solvents Insoluble in water, soluble in organics

Key Observations :

  • Cadmium Oxalate : Exhibits a layered structure with strong Cd–O bonding, resulting in low solubility and thermal stability up to 300°C .
  • Cadmium Lactate : Features hydrogen-bonded networks due to hydroxyl groups, enhancing its solubility in polar solvents .
  • Cadmium Dioleate : Long alkyl chains confer hydrophobicity, making it suitable for polymer stabilization and lubrication .

Analytical and Toxicological Data

Analytical Detection Methods
  • Atomic Absorption Spectroscopy (AAS) : Used for quantifying cadmium in oxalate and lactate complexes, with detection limits of 0.01–0.1 µg/g .
  • ICP-AES : More sensitive for trace analysis in environmental samples (e.g., nail samples showing cadmium levels of 0.12±0.03 µg/g in contaminated populations) .
Toxicity Profile
  • Acute Effects : All cadmium compounds cause respiratory and gastrointestinal distress; Cd-2MP likely shares these hazards .
  • Chronic Effects : Cadmium accumulates in kidneys and bones. Dioleate and oxalate complexes show slower release kinetics, prolonging exposure risks .
  • Regulatory Status : Listed under EU Annex XVII (Entry 23) with restrictions on use in batteries, pigments, and coatings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.